molecular formula C6H12Cl2 B3018785 1,5-Dichlorohexane CAS No. 54305-90-7

1,5-Dichlorohexane

Cat. No. B3018785
CAS RN: 54305-90-7
M. Wt: 155.06
InChI Key: XHDMWHORPPOABH-UHFFFAOYSA-N
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Description

1,5-Dichlorohexane is a chlorinated hydrocarbon with two chlorine atoms attached to the first and fifth carbon atoms in a hexane chain. While the provided papers do not directly discuss this compound, they do provide insights into the properties and behaviors of various substituted cyclohexanes and related compounds, which can be useful in understanding the characteristics of this compound.

Synthesis Analysis

The synthesis of substituted cyclohexanes can be complex, involving multiple steps and specific conditions to achieve the desired stereochemistry. For example, the synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane required a 12-step protocol, demonstrating the intricacy involved in synthesizing substituted cyclohexanes . Similarly, the asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes was achieved through zirconium-catalyzed reductive cyclization reactions, indicating the use of transition metal catalysis in such processes .

Molecular Structure Analysis

Substituted cyclohexanes can adopt different conformations, with the chair conformation being the most common due to its lower energy state. The molecular structure of these compounds is influenced by the substituents' size, electronegativity, and the resulting steric interactions. For instance, 1,1-disubstituted silacyclohexanes were found to exist as a mixture of axial and equatorial conformers, with the equilibrium between these species being influenced by the substituents . The molecular structure of 1,1-dichloro-1-silacyclohexane also showed a chair conformation with a flattening near the silicon atom .

Chemical Reactions Analysis

The reactivity of substituted cyclohexanes can vary significantly depending on the substituents present. For example, 1,2-BN cyclohexane, a BN-isostere of cyclohexane, was found to form a trimer with the release of dihydrogen when thermally activated, showcasing unique reactivity due to BN/CC isosterism . This suggests that this compound may also exhibit unique reactivity patterns based on the presence of chlorine substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted cyclohexanes are greatly affected by their molecular structure and substituents. For instance, the presence of highly electronegative fluorine atoms in all-cis 1,2,3,4,5,6-hexafluorocyclohexane resulted in a high molecular dipole moment, which is unusual for aliphatic compounds . The electron-withdrawing effects of substituents can also influence the electronic properties, as seen in the variations in electronic excitation energies, ionization energies, and oxidation potentials in 1,4-disilacyclohexa-2,5-dienes .

Scientific Research Applications

Ion-Transfer Voltammetry

1,5-Dichlorohexane has been studied for its utility in ion-transfer voltammetry at organic solvent/water interfaces. Katano, Tatsumi, and Senda (2004) found that 1,6-dichlorohexane (a compound similar to this compound) shows promising results in this application, providing a wide potential window and reversible voltammetric behavior for various ion transfers (Katano, Tatsumi, & Senda, 2004).

Electrochemical Studies

Research by Katano, Tatsumi, and Hibi (2005) involved the assisted transfer of silver ion across a 1,6-dichlorohexane/water interface. They discovered that the addition of certain ligands to the organic phase facilitated the transfer of silver ions, demonstrating the potential of dichlorohexanes in electrochemistry (Katano, Tatsumi, & Hibi, 2005).

Ion Partition Potential Scale

M. Rimboud et al. (2010) presented a formal ion partition potential scale for ion transfers at the water|1,6-dichlorohexane interface. This study contributes to understanding how ion-pairing affects electrolytic solutions in solvents like 1,6-dichlorohexane, which has implications for the broader family of dichlorohexanes (Rimboud, Elléouet, Quentel, & L’Her, 2010).

Safety and Hazards

1,5-Dichlorohexane is a combustible liquid . It may cause skin and eye irritation . It may also cause respiratory irritation . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

1,5-Dichlorohexane is a chemical compound with the molecular formula C6H12Cl2

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding the affected pathways and their downstream effects requires further investigation.

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodyIt’s known that the compound has a molecular weight of 155066 Da , which could influence its pharmacokinetic properties.

properties

IUPAC Name

1,5-dichlorohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDMWHORPPOABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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